Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate
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Overview
Description
Sodium 2,5-dioxa-6-azaspiro[34]oct-6-ene-7-carboxylate is a chemical compound with the molecular formula C6H7NO4Na It is known for its unique spiro structure, which includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable azaspiro compound with sodium hydroxide in the presence of a solvent such as water or ethanol. The reaction is usually carried out at a temperature range of 50-70°C to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is typically purified through crystallization or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds have similar spiro structures but with different ring sizes and substituents.
1,3-dioxane and 1,3-dithiane rings: These compounds share the oxygen and sulfur heterocycles but differ in their overall structure and reactivity.
Uniqueness
Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring. This gives it distinct chemical and biological properties compared to other spiro compounds.
Properties
Molecular Formula |
C6H6NNaO4 |
---|---|
Molecular Weight |
179.11 g/mol |
IUPAC Name |
sodium;2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate |
InChI |
InChI=1S/C6H7NO4.Na/c8-5(9)4-1-6(11-7-4)2-10-3-6;/h1-3H2,(H,8,9);/q;+1/p-1 |
InChI Key |
LMDTXIUAAFYOPD-UHFFFAOYSA-M |
Canonical SMILES |
C1C(=NOC12COC2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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